1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide
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Overview
Description
1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C13H18N2O3S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of piperidine-4-carboxylic acid with 2-(methylthio)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then treated with methylsulfonyl chloride to yield the final product .
Chemical Reactions Analysis
1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes and receptors.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the replication of human coronaviruses by targeting viral enzymes and interfering with viral RNA synthesis . The compound’s sulfonyl and methylthio groups play a crucial role in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide can be compared with other piperidine-4-carboxamide derivatives, such as:
This compound: Similar in structure but with different substituents on the piperidine ring.
This compound: Another derivative with variations in the sulfonyl and methylthio groups.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c1-20-13-6-4-3-5-12(13)15-14(17)11-7-9-16(10-8-11)21(2,18)19/h3-6,11H,7-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCUBUURVFNNKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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